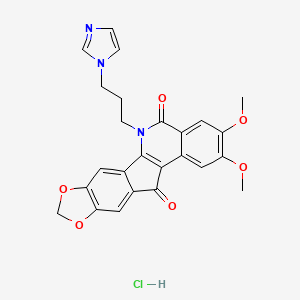

Indimitecan Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

915303-04-7 |

|---|---|

Molecular Formula |

C25H22ClN3O6 |

Molecular Weight |

495.9 g/mol |

IUPAC Name |

20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride |

InChI |

InChI=1S/C25H21N3O6.ClH/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23;/h4,7-12H,3,5-6,13H2,1-2H3;1H |

InChI Key |

VZCPAXRDLDYWBE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Indimitecan Hydrochloride: A Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indimitecan hydrochloride (formerly known as LMP776) is a potent, synthetic, non-camptothecin indenoisoquinoline analogue that functions as a topoisomerase I (TOP1) inhibitor. It represents a class of anticancer agents developed to overcome the limitations of camptothecin derivatives, such as chemical instability and susceptibility to drug efflux pumps. Indimitecan stabilizes the covalent complex between TOP1 and DNA, leading to the accumulation of single-strand DNA breaks. The collision of replication forks with these trapped complexes generates irreversible double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. Preclinical studies have demonstrated significant antiproliferative activity across a broad range of human cancer cell lines. Clinical evaluation in a Phase I trial has established its safety profile and determined the maximum tolerated dose. This technical guide provides a comprehensive overview of Indimitecan's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Topoisomerase I Inhibition

Indimitecan exerts its cytotoxic effects by acting as an interfacial inhibitor of the TOP1-DNA cleavage complex (TOP1cc). Unlike competitive inhibitors that bind to the enzyme's active site, Indimitecan intercalates into the DNA at the site of the TOP1-mediated single-strand break. This binding event physically obstructs the religation of the cleaved DNA strand, trapping the TOP1 enzyme in a covalent complex with the 3'-end of the DNA.

The persistence of these TOP1cc's is central to the cytotoxic action of Indimitecan. During DNA replication, the progression of the replication fork collides with the trapped TOP1cc. This collision leads to the conversion of a reversible single-strand break into a highly toxic, irreversible double-strand break. The accumulation of these double-strand breaks triggers a DNA damage response, activating cell cycle checkpoints and ultimately inducing apoptosis.

Quantitative Preclinical and Clinical Data

The antiproliferative activity and clinical safety of Indimitecan have been evaluated in a range of studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antiproliferative Activity of Indimitecan (LMP776)

The growth inhibition 50 (GI50) is the concentration of the drug that causes a 50% reduction in cell growth. The data below was generated using a Sulforhodamine B (SRB) assay.

| Cell Line | Cancer Type | GI50 (µM) |

| HOP-62 | Non-Small Cell Lung | < 0.01 |

| HCT-116 | Colon | < 0.01 |

| SF-539 | CNS | 0.04 |

| UACC-62 | Melanoma | < 0.01 |

| OVCAR-3 | Ovarian | 0.08 |

| SN12C | Renal | < 0.01 |

| DU-145 | Prostate | < 0.01 |

| MCF-7 | Breast | 0.01 |

Data sourced from publicly available information on the NCI-60 cell line screen.[1]

Table 2: Phase I Clinical Trial Data for Indimitecan (LMP776)

A Phase I clinical trial was conducted to determine the safety, tolerability, and maximum tolerated dose (MTD) of Indimitecan in patients with advanced solid tumors and lymphomas.[2]

| Parameter | Value |

| Clinical Trial ID | NCT01051635 |

| Drug Administration | Intravenous infusion daily for 5 days in 28-day cycles |

| Maximum Tolerated Dose (MTD) | 12 mg/m²/day |

| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia |

| Objective Responses | No objective responses were observed in this study |

| Stable Disease | 12 out of 34 patients (35%) experienced stable disease |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used in the evaluation of Indimitecan and other topoisomerase I inhibitors.

Sulforhodamine B (SRB) Cell Viability Assay

This assay is used to determine the antiproliferative activity of a compound against adherent cancer cell lines.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Indimitecan in complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

Cell Fixation: Carefully remove the culture medium. Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow to air dry.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Topoisomerase I DNA Relaxation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of TOP1, which relaxes supercoiled DNA.

Materials:

-

Purified human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x TOP1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

This compound stock solution (in DMSO)

-

Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:

-

2 µL of 10x TOP1 reaction buffer

-

200-300 ng of supercoiled plasmid DNA

-

Varying concentrations of Indimitecan or vehicle control (DMSO)

-

Nuclease-free water to a final volume of 18 µL

-

-

Enzyme Addition: Add 2 µL of purified TOP1 enzyme (pre-titrated to determine the amount needed for complete relaxation).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until the dye front has migrated approximately 70-80% of the gel length.

-

Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Interpretation: Supercoiled DNA migrates faster than relaxed DNA. An effective TOP1 inhibitor will prevent the conversion of the supercoiled form to the relaxed form, resulting in the persistence of the supercoiled DNA band.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of Indimitecan in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cell line known to be sensitive to Indimitecan

-

Matrigel (optional)

-

This compound formulation for injection

-

Vehicle control solution

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Culture the selected cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Indimitecan (and vehicle control) to the respective groups according to the desired dose and schedule (e.g., intravenous, intraperitoneal).

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size, or as defined by the experimental protocol and ethical guidelines. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of Indimitecan.

Conclusion

This compound is a promising topoisomerase I inhibitor with a distinct mechanism of action and a favorable preclinical profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this and similar classes of anticancer agents. Further investigation into its efficacy in combination therapies and in specific cancer subtypes with DNA repair deficiencies may unlock its full therapeutic potential.

References

The Synthesis of Indimitecan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indimitecan Hydrochloride, also known as LMP776 and NSC 725776, is a potent, non-camptothecin topoisomerase I (Top1) inhibitor that has been investigated as a potential anticancer agent.[1][2] Unlike the camptothecin class of drugs, Indimitecan and other indenoisoquinoline derivatives offer a stable chemical structure and have shown promise in overcoming some of the limitations associated with camptothecins, such as chemical instability and severe side effects.[3] This technical guide provides a detailed overview of the synthesis of this compound, including experimental protocols, quantitative data, and a visualization of its mechanism of action.

This compound has the molecular formula C₂₅H₂₁N₃O₆.ClH and a molecular weight of 495.91 g/mol .[4] The core structure is a substituted indenoisoquinoline, which is key to its biological activity.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that involves the construction of the core indenoisoquinoline scaffold followed by the attachment of a side chain that is crucial for its topoisomerase I inhibitory activity. The general approach involves the condensation of a substituted homophthalic anhydride with a Schiff base, followed by cyclization and functional group manipulation.

An improved synthetic route has been developed to produce Indimitecan and its analogue, Indotecan, more efficiently and cost-effectively, starting from a common intermediate.[5][6] This pathway is outlined below.

Experimental Protocols

The following sections detail the key experimental steps in the synthesis of this compound.

Step 1: Synthesis of the Indenoisoquinoline Core

A common method for constructing the indenoisoquinoline core involves the condensation of a substituted Schiff base with a homophthalic anhydride to yield a cis-3-aryl-4-carboxyisoquinolone. This intermediate is then cyclized to the indenoisoquinoline scaffold.[2]

An alternative and improved synthesis utilizes a common intermediate, 2,3-dimethoxy-8,9-methylenedioxyindenobenzopyran (20), which can be prepared from veratric acid and piperonal through a series of reactions.[5]

Protocol for the synthesis of a key intermediate via the Cushman method:

-

Schiff Base Formation: An appropriately substituted aldehyde (e.g., derived from piperonal) is condensed with an amine (e.g., 3-bromopropylamine hydrobromide) in the presence of a base like triethylamine in a solvent such as chloroform.[7]

-

Condensation with Homophthalic Anhydride: The resulting Schiff base is then reacted with a substituted homophthalic anhydride (e.g., 4,5-dimethoxyhomophthalic anhydride) in a suitable solvent. This condensation reaction typically yields the cis-diastereomer.[7]

-

Cyclization: The intermediate acid is then treated with a dehydrating agent such as thionyl chloride, which facilitates an intramolecular Friedel-Crafts acylation to form the indenoisoquinoline core.[2][7] This step may also involve dehydrogenation to yield the final aromatic core.[7]

Step 2: Addition of the Imidazole Side Chain

The presence of an aminoalkyl side chain on the indenoisoquinoline nitrogen is a key feature for potent biological activity.[2] For Indimitecan, this is a 3-(1H-imidazol-1-yl)propyl group.

Protocol for Side Chain Attachment:

-

A precursor with a leaving group on the propyl side chain (e.g., a bromo- or chloro- derivative) is reacted with imidazole.[7]

-

The reaction is typically carried out in a polar aprotic solvent like DMF or dioxane, often in the presence of sodium iodide to facilitate the substitution.[7]

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the solubility and stability of the compound for pharmaceutical use.

Protocol for Salt Formation:

-

The free base of Indimitecan is dissolved in a suitable solvent, such as a mixture of chloroform and methanol.

-

A solution of hydrochloric acid in a solvent like 2-propanol or ether is added to the solution of the free base.[8]

-

The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like ether, and dried.

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of indenoisoquinoline analogs, which are indicative of the efficiency of the synthetic route to Indimitecan.

| Step | Starting Materials | Product | Typical Yield | Reference |

| Schiff Base Formation (Example) | Isovanillin derivative, 3-bromopropylamine | Corresponding Schiff Base | Excellent | [7] |

| Condensation and Cyclization (Example) | Schiff base, 4,5-dimethoxyhomophthalic anhydride | Indenoisoquinoline core | Good | [7] |

| Side Chain Attachment (Example with Imidazole) | Bromo-functionalized indenoisoquinoline, Imidazole | Imidazolyl-substituted indenoisoquinoline | Acceptable | [7] |

| Deprotection and Salt Formation of a related compound (WN191) | Boc-protected amine precursor | Final amine product (WN191) | 88% | [8] |

Mechanism of Action: Topoisomerase I Inhibition

Indimitecan exerts its anticancer effects by inhibiting Topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription.[1] Top1 relaxes supercoiled DNA by creating a transient single-strand break, forming a covalent intermediate known as the cleavage complex. Indimitecan stabilizes this cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of new carbohydrate-substituted indenoisoquinoline topoisomerase I inhibitors and improved syntheses of the experimental anticancer agents indotecan (LMP400) and indimitecan (LMP776) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Indimitecan Hydrochloride chemical structure

An In-depth Technical Guide to Indimitecan Hydrochloride

Introduction

This compound (also known as LMP776 and NSC 725776) is a potent, synthetic, non-camptothecin inhibitor of human topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription.[1][2] Developed as a potential anticancer agent, Indimitecan belongs to the indenoisoquinoline class of compounds, which were designed to overcome some of the clinical limitations associated with camptothecin-based drugs, such as chemical instability and susceptibility to drug efflux pumps.[2][3] This document provides a detailed overview of the chemical structure, mechanism of action, biological activity, and experimental protocols related to this compound.

Chemical Structure and Properties

Indimitecan is an indenoisoquinoline derivative characterized by a planar pentacyclic core. The hydrochloride salt form enhances its solubility for pharmaceutical formulation.

IUPAC Name: 20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione hydrochloride.[4]

Chemical Identifiers:

-

SMILES: COc1cc2c(cc1OC)c(=O)n(CCCn3ccnc3)c4-c5cc6c(cc5C(=O)c24)OCO6.Cl[5]

-

InChIKey: VZCPAXRDLDYWBE-UHFFFAOYSA-N[5]

The key structural features include a dimethoxy-substituted ring, a methylenedioxy group, and a basic side chain containing an imidazole ring, which is crucial for its interaction with the Top1-DNA complex.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₁N₃O₆.ClH | [5] |

| Molecular Weight | 495.91 g/mol | [5] |

| CAS Number | 915360-05-3 (Indimitecan base) | [1][4] |

| Appearance | Not specified | |

| Solubility | Not specified |

Mechanism of Action

Indimitecan exerts its cytotoxic effects by inhibiting the religation step of the Topoisomerase I catalytic cycle. Top1 relieves torsional stress in DNA by introducing transient single-strand breaks. Indimitecan intercalates into the DNA at the site of the break and forms a stable ternary complex with Top1 and DNA (Top1 cleavage complex or Top1cc).[2][3] This stabilization prevents the re-ligation of the DNA strand.

The persistence of these cleavage complexes is cytotoxic. When a DNA replication fork collides with a trapped Top1cc, the single-strand break is converted into a highly toxic DNA double-strand break.[6] This leads to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[3][7]

Biological Activity and Preclinical Data

Indimitecan has demonstrated potent antiproliferative activity against a wide range of human cancer cell lines. Its efficacy was evaluated as part of the National Cancer Institute's NCI-60 cell line screen.

Table 2: In Vitro Antiproliferative Activity of Indimitecan (LMP776)

| Cell Line | Cancer Type | GI₅₀ (μM) |

| HOP-62 | Non-Small Cell Lung | <0.01 |

| HCT-116 | Colon | <0.01 |

| SF-539 | CNS | 0.04 |

| UACC-62 | Melanoma | <0.01 |

| OVCAR-3 | Ovarian | 0.08 |

| SN12C | Renal | <0.01 |

| DU-145 | Prostate | <0.01 |

| MCF-7 | Breast | 0.01 |

| Data sourced from MedchemExpress.[1] |

The mean-graph midpoint (MGM) for growth inhibition across all tested NCI-60 cell lines was 0.079 ± 0.023 μM, indicating broad and potent anticancer activity.[1]

Experimental Protocols

Topoisomerase I-mediated DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.

Methodology:

-

DNA Substrate Preparation: A DNA fragment (e.g., a 117-bp fragment) is labeled at the 3'-end with a radioactive isotope, typically ³²P.[6]

-

Reaction Mixture: The ³²P-labeled DNA fragment is incubated with purified human Topoisomerase I in a suitable reaction buffer.

-

Compound Addition: The test compound (Indimitecan) is added to the reaction mixture at various concentrations. A control reaction without the compound is also prepared.

-

Incubation: The reaction is incubated at 37°C for a specific period (e.g., 30 minutes) to allow the formation of cleavage complexes.

-

Reaction Termination: The reaction is stopped by adding a solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., Proteinase K) to digest the Top1 enzyme.

-

Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[6]

-

Visualization: The gel is dried and exposed to an X-ray film or a phosphor screen. The intensity of the bands corresponding to cleaved DNA is quantified to determine the potency of the compound in trapping the Top1cc.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indimitecan | C25H21N3O6 | CID 11519397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. US20190218226A1 - Prodrugs of anticancer agents indotecan and indimitecan - Google Patents [patents.google.com]

- 7. aacrjournals.org [aacrjournals.org]

LMP776 (Indimitecan): A Technical Guide to a Novel Indenoisoquinoline Topoisomerase I Inhibitor

Abstract

LMP776, also known as Indimitecan (NSC 725776), is a synthetic indenoisoquinoline derivative that acts as a non-camptothecin inhibitor of human topoisomerase I (TOP1).[1] Developed by the National Cancer Institute (NCI), LMP776 was designed to overcome the clinical limitations of camptothecin-based drugs, such as chemical instability, rapid reversal of the TOP1-DNA cleavage complex, and susceptibility to drug efflux pumps.[2] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of LMP776, intended for researchers, scientists, and drug development professionals.

Discovery and History

The discovery of LMP776 stemmed from a COMPARE analysis of the National Cancer Institute's in vitro anticancer drug screen.[2] This analysis identified the indenoisoquinoline scaffold as a promising non-camptothecin inhibitor of TOP1. Subsequent structure-activity relationship (SAR) studies led to the synthesis of over 700 analogues, with LMP776 (indimitecan, NSC 725776), along with LMP400 (indotecan) and LMP744, being selected for further preclinical development due to their favorable activity and pharmacological properties.[3] These compounds demonstrated potent antineoplastic activity in preclinical models, which prompted the initiation of clinical trials.[3]

Mechanism of Action

LMP776 exerts its cytotoxic effects by targeting topoisomerase I, an essential enzyme that relaxes DNA supercoiling during replication and transcription.[3] The core mechanism involves the stabilization of the TOP1-DNA cleavage complex (TOP1cc).[4] This "interfacial inhibition" prevents the religation of the single-strand DNA break created by TOP1, leading to an accumulation of these stalled complexes.[4] The collision of the replication machinery with these persistent TOP1cc results in the formation of DNA double-strand breaks, triggering a DNA damage response and ultimately leading to apoptotic cell death.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for LMP776-induced cytotoxicity.

Caption: Signaling pathway of LMP776 leading to apoptosis.

Preclinical Data

In Vitro Cytotoxicity

LMP776 was evaluated in the NCI-60 screen, a panel of 60 human cancer cell lines. The data is presented as the GI50, the concentration required to inhibit cell growth by 50%. The following table summarizes the mean GI50 values across different cancer types.

| Cancer Type | Mean GI50 (µM) |

| Leukemia | 0.02 |

| Non-Small Cell Lung | 0.04 |

| Colon | 0.03 |

| CNS | 0.04 |

| Melanoma | 0.04 |

| Ovarian | 0.03 |

| Renal | 0.05 |

| Prostate | 0.04 |

| Breast | 0.04 |

Data sourced from the NCI Developmental Therapeutics Program database for NSC 725776.

In Vivo Antitumor Activity

Preclinical studies in murine xenograft models demonstrated the antitumor efficacy of LMP776. Intravenous administration was found to result in higher plasma and tumor concentrations compared to intraperitoneal injection.[1]

Clinical Development

Phase 1 Clinical Trial (NCT01051635)

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics of LMP776 in patients with advanced solid tumors and lymphomas.[3][5]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 12 mg/m²/day | [3][5] |

| Administration Schedule | Intravenous infusion daily for 5 days in 28-day cycles | [3] |

| Dose-Limiting Toxicities (DLTs) | Hypercalcemia, anemia, hyponatremia | [3][5] |

| Number of Patients | 34 | [3][5] |

| Objective Responses | 0 | [3][5] |

| Stable Disease | 35% of patients | [3] |

| Mean Half-life (at MTD) | 12.6 hours | [4] |

Experimental Protocols

Synthesis of LMP776 (Indimitecan)

A detailed synthesis of LMP776 has been reported.[6] The general approach involves the condensation of a hydroxyphthalide with a phthalide to form an indenedione intermediate, which is then cyclized to yield the indenobenzopyran core. Subsequent introduction of the side chain at the lactam nitrogen affords the final product.[6]

Topoisomerase I Cleavage Assay

The ability of LMP776 to stabilize the TOP1-DNA cleavage complex can be assessed using a DNA cleavage assay. A general protocol for this type of assay is as follows:

-

A DNA substrate, typically a plasmid DNA fragment, is uniquely 3'-radiolabeled.

-

The labeled DNA is incubated with recombinant human topoisomerase I in the presence of varying concentrations of LMP776 or a control compound (e.g., camptothecin).

-

The reaction is stopped, and the protein is denatured.

-

The DNA is then separated by denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA fragments.

-

The intensity of the cleaved DNA bands is quantified to determine the extent of TOP1cc stabilization.

Cytotoxicity Assay (NCI-60 Protocol)

The in vitro cytotoxicity of LMP776 was determined using the sulforhodamine B (SRB) assay as part of the NCI-60 screen. The general protocol is as follows:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then exposed to five 10-fold serial dilutions of LMP776 for 48 hours.

-

After incubation, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with sulforhodamine B dye.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on a plate reader to determine cell viability.

-

The GI50 is calculated from the dose-response curve.

In Vivo Xenograft Study

A general protocol for evaluating the antitumor activity of LMP776 in a xenograft model is as follows:

-

Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

LMP776 is administered intravenously according to a predetermined schedule and dose.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for pharmacodynamic biomarker analysis (e.g., γH2AX staining).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a compound like LMP776.

Caption: A representative experimental workflow for LMP776.

References

- 1. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]

- 4. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]

Indimitecan Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Indimitecan Hydrochloride (LMP776), a potent non-camptothecin topoisomerase I (Top1) inhibitor with significant anticancer activities. This document consolidates key data, outlines detailed experimental protocols, and visualizes critical pathways to support ongoing research and development efforts in oncology.

Core Physical and Chemical Properties

This compound is a synthetic indenoisoquinoline derivative. Its core physical and chemical data are summarized below, providing a foundational understanding of the compound's characteristics.

| Property | Value | Source(s) |

| Systematic Name | 5H-(1,3)Dioxolo(4',5':5,6)indeno(1,2-c)isoquinoline-5,12(6H)-dione, 6-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-, hydrochloride (1:1) | [1] |

| Molecular Formula | C₂₅H₂₂ClN₃O₆ | [2] |

| Molecular Weight | 495.91 g/mol | [2] |

| CAS Number | 915303-04-7 | [1] |

| Synonyms | LMP776, NSC-725776 | [3][4] |

| Appearance | Solid (form not specified in results) | |

| Melting Point | Not explicitly reported. General methods suggest determination using capillary tubes. | [5] |

| Solubility | Soluble in DMSO at 8.33 mg/mL (18.13 mM) with ultrasonication, warming, and pH adjustment to 3 with HCl and heating to 60°C. | [3] |

| Storage and Stability | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [3] |

Mechanism of Action: Topoisomerase I Inhibition

Indimitecan exerts its cytotoxic effects by inhibiting Topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription.[3] Unlike camptothecins, which also target Top1, indenoisoquinolines like Indimitecan offer a distinct chemical scaffold and may overcome some limitations of camptothecin-based therapies.[6]

The mechanism involves the stabilization of the Top1-DNA cleavage complex. Top1 typically introduces transient single-strand breaks in DNA to relieve torsional stress, after which it religates the DNA backbone. Indimitecan intercalates into the DNA at the site of the cleavage and prevents the religation step. This trapping of the Top1-DNA complex leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

The synthesis of Indimitecan and other indenoisoquinolines has been described in the literature, generally involving the condensation of substituted Schiff bases with homophthalic anhydrides.[5] While a detailed, step-by-step protocol for the hydrochloride salt formation is not fully detailed in the provided search results, a general synthetic scheme is presented below, based on related compounds.[2][5]

General Synthetic Scheme: The synthesis typically involves multiple steps, including the formation of an indenobenzopyran intermediate, followed by reaction with an appropriate amine and subsequent conversion to the hydrochloride salt.[2]

-

Step 1: Formation of Indenobenzopyran Intermediate: This often involves the condensation of a hydroxyphthalide with another phthalide derivative in the presence of a base like sodium methoxide, followed by cyclization.[2]

-

Step 2: Amination: The indenobenzopyran intermediate is then reacted with 3-(1H-imidazol-1-yl)propan-1-amine.[2]

-

Step 3: Hydrochloride Salt Formation: The resulting free base of Indimitecan is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether, chloroform) to precipitate the hydrochloride salt.[2]

Note: The specific reaction conditions, purification methods, and yields would require consultation of the primary literature cited.[2][5]

Determination of Aqueous Solubility

A precise experimental protocol for determining the aqueous solubility of this compound is not explicitly available in the search results. However, a general method for determining the equilibrium solubility of an active pharmaceutical ingredient (API) for Biopharmaceutics Classification System (BCS) is provided by the World Health Organization and can be adapted.[1]

Principle: The equilibrium solubility is determined by adding an excess amount of the compound to a buffered aqueous solution at a specific pH and temperature, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.

Materials:

-

This compound

-

pH buffers (e.g., pH 1.2, 4.5, 6.8)[1]

-

Constant temperature shaker/incubator (37 ± 1 °C)[1]

-

Centrifuge or filtration system

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH (e.g., 1.2, 4.5, and 6.8).[1]

-

Incubate the vials at a constant temperature of 37 ± 1 °C with continuous agitation.[1]

-

At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the supernatant.[1]

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Analyze the concentration of dissolved this compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

Equilibrium is reached when the concentration of the dissolved compound remains constant over several time points.[1]

-

The solubility is reported as the mean of at least three replicate determinations at each pH.[1]

Topoisomerase I DNA Cleavage Assay

This assay is fundamental for evaluating the activity of Top1 inhibitors like Indimitecan. The protocol is based on the ability of the inhibitor to stabilize the Top1-DNA cleavage complex, leading to the accumulation of cleaved DNA fragments that can be visualized by gel electrophoresis.[3][6]

Principle: A radiolabeled DNA substrate is incubated with Top1 in the presence and absence of the inhibitor. The inhibitor traps the covalent complex of Top1 and the cleaved DNA. The reaction is stopped, and the proteins are denatured, leaving single-strand breaks in the DNA. These DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis and visualized.

Materials:

-

3'-radiolabeled DNA substrate (e.g., a specific oligonucleotide or plasmid fragment)[6]

-

Recombinant human Topoisomerase I[6]

-

This compound

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)[5]

-

SDS solution (e.g., 0.5% final concentration)[5]

-

Formamide loading dye[5]

-

Denaturing polyacrylamide gel

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing the radiolabeled DNA substrate and reaction buffer.

-

Add varying concentrations of this compound (and a vehicle control) to the reaction tubes.

-

Initiate the reaction by adding recombinant human Top1.

-

Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).[5]

-

Terminate the reaction by adding SDS.[5]

-

Add formamide loading dye to denature the DNA.[5]

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Dry the gel and visualize the radiolabeled DNA fragments using a phosphorimager.[5]

-

The intensity and pattern of the cleaved DNA bands indicate the activity of Indimitecan as a Top1 inhibitor. Increased cleavage compared to the control demonstrates the stabilizing effect of the compound on the Top1-DNA complex.

References

- 1. who.int [who.int]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Indimitecan Hydrochloride: A Deep Dive into Structure-Activity Relationships and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indimitecan hydrochloride (LMP776), an indenoisoquinoline derivative, is a potent, non-camptothecin inhibitor of human topoisomerase I (Top1).[1] Unlike the camptothecin class of Top1 inhibitors, which are characterized by a labile lactone ring, indenoisoquinolines like Indimitecan offer greater chemical stability.[2] This class of compounds has demonstrated significant antitumor activity in preclinical models and has progressed into clinical trials.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Indimitecan and its analogs, details the experimental protocols for its evaluation, and elucidates its mechanism of action through signaling pathway diagrams.

Core Mechanism of Action: Topoisomerase I Inhibition

Indimitecan exerts its cytotoxic effects by trapping the Top1-DNA cleavage complex.[1][2] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks. The catalytic cycle involves the formation of a covalent intermediate known as the cleavage complex, where Top1 is linked to the 3'-end of the broken DNA strand. Indimitecan intercalates into the DNA at the site of the break and stabilizes this cleavage complex.[2] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of DNA replication forks with these stabilized cleavage complexes results in the formation of irreversible DNA double-strand breaks (DSBs), which trigger downstream DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.[2]

Structure-Activity Relationship (SAR) of Indenoisoquinolines

The antitumor potency of the indenoisoquinoline scaffold is significantly influenced by substitutions on the aromatic rings and the lactam side chain. Extensive SAR studies have been conducted to optimize the efficacy and pharmacological properties of this class of compounds.

Key Structural Features Influencing Activity:

-

Indenoisoquinoline Core: The planar, polycyclic core is essential for intercalation into the DNA base pairs at the Top1 cleavage site.

-

Lactam Side Chain: The nature of the substituent on the lactam nitrogen plays a critical role in the compound's interaction with the Top1-DNA complex and its overall biological activity. Generally, the presence of an aminoalkyl side chain is a key feature for potent compounds.[3]

-

Aromatic Ring Substituents: Modifications on the aromatic rings, such as the introduction of nitro or methoxy groups, can significantly modulate the Top1 inhibitory activity and cytotoxicity.[4] For instance, a 3-nitro group has been shown to be important for Top1 inhibition, while a 9-methoxy group can improve cytotoxicity.[4]

-

Azaindenoisoquinolines: The introduction of a nitrogen atom into the indenoisoquinoline aromatic system (azaindenoisoquinolines) has been explored to improve properties like water solubility without compromising biological activity. 7-azaindenoisoquinolines, in particular, have shown promise.[5]

-

Hydroxylation: Hydroxylated analogs of Indimitecan have been synthesized and evaluated, with the position of the hydroxyl group influencing potency. These hydroxylated metabolites are often potent Top1 poisons themselves.[3]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro cytotoxicity (GI50) of Indimitecan and selected analogs against various human cancer cell lines. This data highlights the impact of structural modifications on antiproliferative activity.

| Compound | R1 | R2 | R3 | Cell Line | GI50 (µM) |

| Indimitecan (LMP776) | OCH3 | OCH3 | 3-(1H-imidazol-1-yl)propyl | NCI-60 Panel (Mean) | 0.079 ± 0.023[4] |

| Analog 1 | H | H | 3-(dimethylamino)propyl | A549 (Lung) | >10 |

| Analog 2 | NO2 | H | 3-(dimethylamino)propyl | A549 (Lung) | 0.12 |

| Analog 3 | OCH3 | H | 3-(dimethylamino)propyl | A549 (Lung) | 1.5 |

| Analog 4 | OCH3 | OCH3 | 2-(dimethylamino)ethyl | NCI-60 Panel (Mean) | 0.11 |

| Analog 5 | OCH3 | OCH3 | 4-(dimethylamino)butyl | NCI-60 Panel (Mean) | 0.095 |

Note: This table is a representative summary based on available literature. The specific GI50 values can vary depending on the experimental conditions and cell lines used.

Experimental Protocols

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is fundamental to identifying and characterizing Top1 inhibitors by their ability to stabilize the Top1-DNA cleavage complex.

Principle: A radiolabeled DNA substrate is incubated with purified human Top1 in the presence and absence of the test compound. Top1 inhibitors stabilize the cleavage complex, leading to an accumulation of cleaved DNA fragments. These fragments are then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

Detailed Protocol:

-

DNA Substrate Preparation: A DNA fragment (e.g., a 161 base pair fragment from pBluescript SK(-) phagemid) is 3'-end-labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.

-

Reaction Mixture: The standard reaction mixture (20 µL) contains 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL bovine serum albumin, the ³²P-labeled DNA substrate, and purified human Top1.

-

Compound Addition: The test compound (e.g., this compound) is added at various concentrations. A known Top1 inhibitor (e.g., camptothecin) is used as a positive control.

-

Incubation: The reaction mixtures are incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

-

Protein Digestion: Proteinase K (50 µg/mL final concentration) is added, and the mixture is incubated at 50°C for 30 minutes.

-

Sample Preparation for Electrophoresis: An equal volume of formamide loading buffer (80% formamide, 10 mM NaOH, 1 mM EDTA, 0.1% xylene cyanol, and 0.1% bromophenol blue) is added to each sample. The samples are heated at 95°C for 5 minutes to denature the DNA.

-

Electrophoresis: The samples are loaded onto a 20% denaturing polyacrylamide gel (containing 7 M urea). Electrophoresis is carried out until the bromophenol blue dye reaches the bottom of the gel.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the DNA bands. An increase in the intensity of the cleaved DNA fragments in the presence of the compound indicates Top1 inhibitory activity.

NCI-60 Human Tumor Cell Line Cytotoxicity Screen

This is a high-throughput screening assay used to evaluate the antiproliferative activity of compounds against a panel of 60 different human cancer cell lines.

Principle: The assay measures the growth inhibition of cancer cell lines after a continuous exposure to the test compound for 48 hours. The cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

Detailed Protocol:

-

Cell Plating: Cells are inoculated into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation and Addition: this compound is solubilized in DMSO and serially diluted. The compound is added to the plates at five 10-fold dilutions (e.g., 10⁻⁴ to 10⁻⁸ M).

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Fixation: After incubation, the cells are fixed in situ by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

-

Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The absorbance is read on an automated plate reader at 515 nm.

-

Data Analysis: The percentage of growth is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net 50% loss of cells) are determined from the dose-response curves.[6][7]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the action of this compound.

References

- 1. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and indimitecan (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indimitecan Hydrochloride Analogs and Derivatives: A New Frontier in Topoisomerase I Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indimitecan hydrochloride (LMP776), a non-camptothecin indenoisoquinoline derivative, represents a promising class of anticancer agents targeting topoisomerase I (Top1). This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of Indimitecan and its diverse analogs, including hydroxylated metabolites, carbohydrate-substituted derivatives, fluoro-analogs, and prodrugs. Detailed experimental protocols for key biological assays and curated quantitative data on their antiproliferative activities are presented to facilitate further research and development in this critical area of oncology.

Introduction: The Rise of Non-Camptothecin Top1 Inhibitors

Topoisomerase I (Top1) is a crucial nuclear enzyme responsible for relaxing DNA supercoiling during replication, transcription, and recombination.[1] Its inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[2] While camptothecin and its derivatives, such as topotecan and irinotecan, have been successful in the clinic, they are associated with limitations including chemical instability of the lactone ring, dose-limiting toxicities, and susceptibility to drug efflux pumps.[3] This has spurred the development of non-camptothecin Top1 inhibitors, with the indenoisoquinoline scaffold emerging as a particularly promising chemotype.[4] Indimitecan (LMP776) and its related analog, Indotecan (LMP400), have advanced to clinical trials, demonstrating the potential of this class of compounds.[3]

This guide delves into the chemical diversity and biological activity of Indimitecan analogs and derivatives, providing a foundational resource for researchers in the field.

The Core Scaffold: this compound

This compound is a synthetic small molecule characterized by a pentacyclic indenoisoquinoline core.

Chemical Structure of Indimitecan:

Caption: A simplified representation of the imidazole side chain attached to the indenoisoquinoline core of Indimitecan.

Mechanism of Action: Stabilizing the Top1-DNA Cleavage Complex

Indimitecan and its analogs exert their cytotoxic effects by acting as Top1 poisons. They intercalate into the DNA at the site of Top1 activity and stabilize the covalent Top1-DNA cleavage complex. This prevents the re-ligation of the single-strand break, leading to the accumulation of DNA damage. When a replication fork collides with this stabilized complex, the single-strand break is converted into a cytotoxic double-strand break, which, if not repaired, triggers cell cycle arrest and apoptosis.

Caption: Signaling pathway of Topoisomerase I inhibition by Indimitecan analogues.

Key Classes of Indimitecan Analogues and Derivatives

Extensive research has led to the development of several classes of Indimitecan analogs with modified pharmacokinetic and pharmacodynamic properties.

Hydroxylated Analogues and Metabolites

Metabolism studies of Indimitecan using human liver microsomes revealed the formation of hydroxylated metabolites.[5] The synthesis and evaluation of these and other isomerically hydroxylated analogs have shown that the position of the hydroxyl group on the indenoisoquinoline core significantly influences their biological activity.[4][5] In general, many of these hydroxylated derivatives retain potent Top1 inhibitory and antiproliferative activities.[5]

Carbohydrate-Substituted Derivatives

To enhance aqueous solubility and potentially alter cellular uptake, carbohydrate moieties have been appended to the indenoisoquinoline scaffold.[6][7] The length and stereochemistry of the carbohydrate side chain have been shown to correlate with antiproliferative activity, with several glycosylated derivatives exhibiting Top1 inhibitory activity comparable to or greater than camptothecin.[7]

Fluoroindenoisoquinoline Derivatives

The substitution of methoxy groups with fluorine atoms on the indenoisoquinoline core has led to the development of fluoroindenoisoquinolines. One notable example, LMP517, has demonstrated improved metabolic stability and enhanced antitumor activity compared to its parent compound. Interestingly, LMP517 exhibits a dual inhibitory effect on both Top1 and Topoisomerase II (Top2), broadening its potential therapeutic application.

Prodrugs

Prodrug strategies have been employed to improve the physicochemical and pharmacokinetic properties of Indimitecan analogs. By masking hydroxyl groups with ester functionalities, for instance, it is possible to enhance cellular uptake. These ester prodrugs are designed to be hydrolyzed in vivo to release the active, hydroxylated parent compound.

Quantitative Biological Data

The antiproliferative activity of Indimitecan and its analogs has been extensively evaluated against the NCI-60 panel of human cancer cell lines. The following tables summarize key quantitative data for representative compounds.

Table 1: Antiproliferative Activity of Indimitecan and Hydroxylated Analogues

| Compound | Modification | Mean-Graph Midpoint (MGM) GI₅₀ (µM) | Top1 Inhibition | Reference |

| Indimitecan (LMP776) | - | 0.079 ± 0.023 | ++++ | [8] |

| Metabolite 1 | 3-demethylation | Potent | Active | [5] |

| Metabolite 2 | 8,9-methylenedioxy cleavage | Potent | Active | [5] |

| Isomeric Hydroxylated Analogue | 2-hydroxy | Potent | Active | [5] |

Top1 inhibition is graded on a semi-quantitative scale relative to 1 µM camptothecin: + (20-50%), ++ (50-75%), +++ (75-95%), ++++ (equipotent), +++++ (more potent).[5]

Table 2: Antiproliferative Activity of Carbohydrate-Substituted Indenoisoquinoline Derivatives

| Compound | Carbohydrate Moiety | Mean Growth Percent (%) at 10⁻⁵ M | Top1 Inhibition | Reference |

| Analog 1 | D-Ribose | Significant Inhibition | +++ | [9] |

| Analog 2 | D-Glucose | Significant Inhibition | ++++ | [9] |

| Analog 3 | D-Xylose | Moderate Inhibition | ++ | [9] |

Detailed GI₅₀ values for a broad range of carbohydrate-substituted analogs can be found in the cited literature.[9]

Experimental Protocols

NCI-60 Sulforhodamine B (SRB) Cell Proliferation Assay

This assay is a widely used method for determining cytotoxicity and cell proliferation.

Caption: Experimental workflow for the NCI-60 Sulforhodamine B (SRB) assay.

Detailed Methodology:

-

Cell Plating: Human tumor cell lines from the NCI-60 panel are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Incubation: Plates are incubated at 37°C, 5% CO₂, 95% air, and 100% relative humidity for 24 hours.

-

Drug Addition: Test compounds are dissolved in DMSO and diluted with the medium. Aliquots are added to the plates to achieve final concentrations typically ranging from 10⁻⁸ to 10⁻⁴ M.

-

Incubation: Plates are incubated for an additional 48 hours.

-

Cell Fixation: The assay is terminated by fixing the cells with cold trichloroacetic acid (TCA).

-

Staining: The plates are washed, and the cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The bound stain is solubilized with 10 mM Trizma base.

-

Absorbance Reading: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis: The optical density data is used to calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (lethal concentration 50%).

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.

Detailed Methodology:

-

Substrate Preparation: A DNA fragment (e.g., a 117-bp oligonucleotide) is 3'-end-labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.

-

Reaction Mixture: The radiolabeled DNA substrate (approximately 2 nM) is incubated with recombinant human Top1 in a reaction buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA) in the presence of varying concentrations of the test compound.

-

Incubation: The reaction is incubated at 25°C for 20 minutes.

-

Termination: The reaction is stopped by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 0.5%.

-

Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: The gel is dried and exposed to a phosphorimager screen or X-ray film to visualize the DNA cleavage products. The intensity of the cleavage bands relative to a control (e.g., 1 µM camptothecin) is used to semi-quantitatively assess the Top1 inhibitory activity.

Structure-Activity Relationships (SAR)

The extensive body of research on Indimitecan analogs has provided valuable insights into their structure-activity relationships.

-

A-Ring Substitution: The presence and position of hydroxyl or methoxy groups on the A-ring significantly impact both Top1 inhibitory activity and antiproliferative potency. This region of the molecule is believed to interact with the DNA in the ternary complex.

-

Lactam Nitrogen Side Chain: The nature of the substituent on the lactam nitrogen is a key determinant of activity. The incorporation of nitrogen heterocycles, such as the imidazole in Indimitecan, or carbohydrate moieties can modulate the compound's physicochemical properties and its interaction with the Top1-DNA complex.

-

Halogenation: The replacement of methoxy groups with fluorine can enhance metabolic stability and, in some cases, introduce dual Top1/Top2 inhibitory activity.

Conclusion and Future Directions

This compound and its analogs represent a rich and promising area for the development of novel anticancer therapeutics. Their distinct mechanism of action, favorable preclinical activity, and potential to overcome some of the limitations of camptothecins make them compelling candidates for further investigation. Future research should focus on:

-

Optimizing the pharmacokinetic properties of lead compounds through medicinal chemistry efforts, including the development of novel prodrug strategies.

-

Elucidating the detailed molecular interactions between different analogs and the Top1-DNA complex to guide rational drug design.

-

Investigating the clinical potential of dual Top1/Top2 inhibitors, such as the fluoroindenoisoquinolines, in a broader range of cancer types.

-

Identifying predictive biomarkers to select patient populations most likely to respond to treatment with indenoisoquinoline-based therapies.

This in-depth technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this exciting class of anticancer agents.

References

- 1. US20190218226A1 - Prodrugs of anticancer agents indotecan and indimitecan - Google Patents [patents.google.com]

- 2. The Indenoisoquinoline LMP517: A Novel Antitumor Agent Targeting both TOP1 and TOP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The indenoisoquinoline LMP517: a novel antitumor agent targeting both TOP1 and TOP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Determining the Anti-proliferative Activity of Indimitecan Hydrochloride (LMP776) in Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indimitecan Hydrochloride (also known as LMP776 and NSC 725776) is a potent, synthetic, non-camptothecin indenoisoquinoline derivative that acts as a topoisomerase I (Top1) inhibitor. It represents a promising class of anti-cancer agents designed to overcome some of the limitations associated with camptothecins, such as chemical instability. These application notes provide detailed protocols for determining the 50% growth inhibitory concentration (GI50) of this compound in various cancer cell lines. The methodologies for three common in vitro cell viability assays—Sulforhodamine B (SRB), MTT, and CellTiter-Glo—are described, with a particular focus on the SRB assay utilized by the National Cancer Institute (NCI) for its 60-cell line screen. Additionally, the mechanism of action of this compound is illustrated, and a summary of its GI50 values against a panel of human cancer cell lines is presented.

Introduction

Topoisomerase I is a critical enzyme involved in DNA replication and transcription, relieving torsional stress by inducing transient single-strand breaks. This compound exerts its cytotoxic effects by trapping the Top1-DNA covalent complex. This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strand. The collision of the replication fork with this trapped complex leads to the formation of irreversible DNA double-strand breaks, triggering a DNA damage response, cell cycle arrest, and ultimately, apoptosis. A key biomarker of this process is the phosphorylation of histone H2AX (γ-H2AX). The determination of the GI50 value is a crucial first step in evaluating the anti-proliferative activity of chemotherapeutic agents like this compound.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of Topoisomerase I. The binding of Indimitecan to the Top1-DNA complex prevents the re-ligation of the single-strand break created by the enzyme. When a replication fork encounters this stabilized ternary complex, it leads to a DNA double-strand break. This DNA damage activates downstream signaling pathways, including the phosphorylation of H2AX, a sensitive indicator of DNA double-strand breaks, which in turn initiates cell cycle arrest and apoptotic cell death.

Data Presentation: GI50 Values of Indimitecan (LMP776) in Human Cancer Cell Lines

The following table summarizes the 50% growth inhibitory concentrations (GI50) of Indimitecan (LMP776) against a selection of human cancer cell lines from the NCI-60 panel. Values are presented in micromolar (µM).

| Cell Line | Cancer Type | GI50 (µM) |

| HOP-62 | Non-Small Cell Lung | <0.01 |

| HCT-116 | Colon | <0.01 |

| SF-539 | CNS | 0.04 |

| UACC-62 | Melanoma | <0.01 |

| OVCAR-3 | Ovarian | 0.08 |

| SN12C | Renal | <0.01 |

| DU-145 | Prostate | <0.01 |

| MCF-7 | Breast | 0.01 |

Data is derived from studies conducted by the National Cancer Institute's Developmental Therapeutics Program. The NCI-60 screen is a well-established platform for identifying and characterizing novel anticancer agents.[1][2]

Experimental Protocols

The following are detailed protocols for determining the GI50 of this compound. The SRB assay is the standard method used by the NCI for its 60-cell line screen and is highly recommended for its reproducibility and robustness.

Experimental Workflow for GI50 Determination

Protocol 1: Sulforhodamine B (SRB) Assay

This protocol is adapted from the NCI-60 screen methodology and is suitable for adherent cell lines.[3][4]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v) and 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Trizma base solution

-

Multichannel pipette

-

Automated plate reader (515 nm)

Procedure:

-

Cell Plating:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed cells into 96-well plates at a density of 5,000-40,000 cells/well in 100 µL of complete medium, depending on the cell line's doubling time.[3]

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

-

-

Drug Preparation and Addition:

-

Prepare a 400-fold concentrated stock solution of this compound in DMSO.[5] For the NCI-60 five-dose screen, a top concentration of 10⁻⁴ M is often used.[1]

-

On the day of drug addition, thaw the stock solution and prepare serial dilutions (e.g., five 10-fold dilutions) in complete cell culture medium.[3]

-

Add 100 µL of the diluted drug solutions to the appropriate wells, resulting in the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

-

Incubation:

-

Incubate the plates for an additional 48 hours at 37°C and 5% CO2.[3]

-

-

Cell Fixation and Staining:

-

Terminate the assay by gently adding 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 60 minutes at 4°C.[3]

-

Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[5]

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.[3][4]

-

Remove the unbound SRB dye by washing the plates five times with 1% acetic acid.[3] Air dry the plates again.

-

-

Measurement and Data Analysis:

-

Solubilize the bound SRB dye by adding 200 µL of 10 mM Trizma base to each well.

-

Read the absorbance at 515 nm using a microplate reader.[3]

-

Calculate the percentage of growth inhibition for each drug concentration and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: MTT Assay

This is a colorimetric assay based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6]

Materials:

-

This compound

-

DMSO

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Plating and Drug Treatment:

-

Follow steps 1 and 2 from the SRB protocol to plate cells and add serial dilutions of this compound.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from the wells.

-

Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Measurement and Data Analysis:

-

Read the absorbance at 570 nm.

-

Calculate the percentage of viable cells compared to the vehicle control and determine the GI50.

-

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells.

Materials:

-

This compound

-

DMSO

-

Cancer cell lines

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Plating and Drug Treatment:

-

Follow steps 1 and 2 from the SRB protocol, using opaque-walled plates.

-

Incubate the plates for 48-72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement and Data Analysis:

-

Record the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the GI50.

-

Conclusion

These protocols provide a comprehensive guide for researchers to accurately determine the GI50 of this compound in cancer cell lines. The choice of assay may depend on the specific cell line, available equipment, and experimental goals. The SRB assay is a reliable and cost-effective method widely used for large-scale screening. Understanding the anti-proliferative activity and mechanism of action of this compound is essential for its continued development as a potential anti-cancer therapeutic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. rsc.org [rsc.org]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Indimitecan Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Indimitecan Hydrochloride (also known as LMP776), a potent topoisomerase I (Top1) inhibitor, in in-vitro cell culture experiments. Detailed protocols for assessing its cytotoxic and apoptotic effects, as well as its impact on the cell cycle, are provided below.

Introduction to this compound

This compound is a non-camptothecin indenoisoquinoline derivative that exhibits significant anticancer activity.[1] Its primary mechanism of action is the inhibition of Topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2] By binding to the Top1-DNA covalent complex, Indimitecan stabilizes this intermediate, preventing the re-ligation of the single-strand DNA break.[3][4] This leads to the accumulation of Top1 cleavage complexes (Top1cc), which, upon collision with replication forks, result in the formation of DNA double-strand breaks.[3] The subsequent activation of the DNA Damage Response (DDR) pathway ultimately triggers cell cycle arrest and apoptosis.[5][6]

Recommended Concentration Range

The effective concentration of this compound can vary depending on the cell line and the duration of exposure. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for initial screening experiments. The 50% growth inhibition (GI50) for Indimitecan has been observed to be in the nanomolar range for several cancer cell lines.

Table 1: Reported GI50 Values for Indimitecan (LMP776) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HOP-62 | Lung | <0.01 |

| HCT-116 | Colon | <0.01 |

| SF-539 | CNS | 0.04 |

| UACC-62 | Melanoma | <0.01 |

| OVCAR-3 | Ovarian | 0.08 |

| SN12C | Renal | <0.01 |

| DU-145 | Prostate | <0.01 |

| MCF-7 | Breast | 0.01 |

Data sourced from publicly available information.

For more detailed dose-response studies, a logarithmic serial dilution starting from 1 µM is recommended.

Experimental Protocols

Assessment of Cytotoxicity

Two common and reliable methods for assessing the cytotoxic effects of this compound are the MTT and SRB assays.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3.1.2. SRB (Sulphorhodamine B) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After drug treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-